An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6)
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, strategic applications, representative synthesis, and essential safety protocols, offering field-proven insights for its effective use in a research and development setting.
Core Molecular Identity and Physicochemical Profile
2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid. The presence of a 4-chlorophenyl group and, critically, the geminal difluoro atoms adjacent to the carboxyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules.
Chemical Structure and Identifiers
The unique arrangement of its functional groups is central to its utility.
Caption: Chemical structure of 2-(4-chlorophenyl)-2,2-difluoroacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 475301-73-6 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| IUPAC Name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | [1] |
| Synonyms | (4-chlorophenyl)(difluoro)acetic acid, 2,2-Difluoro-2-(4-chlorophenyl)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid | [1] |
| InChI | InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | [1] |
| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | [1] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry, particularly for solubility in reaction media.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 206.57 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 86 to 88°C | |
| Boiling Point | 288.8 ± 35.0 °C (Predicted) | |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | |
| pKa | 0.97 ± 0.10 (Predicted) | |
| Solubility | DMSO: 41.31 mg/mL (199.98 mM) | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| XlogP (Predicted) | 2.8 | [2] |
Strategic Role in Drug Discovery and Medicinal Chemistry
This molecule is primarily utilized as a fragment or building block in the synthesis of more complex drug candidates. Its value stems from the strategic incorporation of the difluoromethyl (-CF₂) group and the chlorophenyl moiety.
The Difluoromethyl Group: A Bioisosteric Advantage
The geminal difluoro motif is not merely a placeholder; it is a strategic element in drug design. The -CF₂- group acts as a bioisostere—a substituent with similar physical or chemical properties that imparts a desirable change in the biological activity of a compound.
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[3] This can significantly increase a drug's half-life by blocking metabolic hotspots.[4]
-
Lipophilic Hydrogen Bond Donor : Unlike a trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H, once incorporated and the carboxyl removed) possesses a weakly acidic proton. This allows it to act as a "lipophilic hydrogen bond donor," a unique property that can enhance binding affinity to protein targets.[5][6][7] It can serve as a metabolically robust substitute for hydroxyl (-OH) or thiol (-SH) groups.[5][6]
-
Modulation of pKa and Lipophilicity : The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid (low predicted pKa).[4] This influences the ionization state at physiological pH, affecting solubility and cell permeability. The -CF₂- group also increases lipophilicity (logP), which can improve passage through biological membranes.[5]
Application in Fragment-Based Drug Discovery (FBDD)
As a "fragment molecule," 2-(4-chlorophenyl)-2,2-difluoroacetic acid is an ideal starting point in FBDD workflows. FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[8][9] Hits from these screens are then optimized and grown into more potent, drug-like leads.
Caption: Role of the title compound in a typical FBDD workflow.
Synthesis and Chemical Reactivity
Representative Synthetic Protocol: Hydrolysis of a Nitrile Precursor
This protocol is a representative example based on standard organic chemistry transformations. Causality : The choice of a nitrile precursor is logical as they can often be synthesized via fluorination reactions and are readily hydrolyzed to carboxylic acids under acidic or basic conditions.
Step 1: Synthesis of the Precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (CAS 40626-54-8)
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This step would typically involve the fluorination of an appropriate starting material, such as 2-(4-chlorophenyl)-2-oxoacetonitrile or a related compound, using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The specific conditions would require empirical optimization.
Step 2: Acid-Catalyzed Hydrolysis to the Carboxylic Acid
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Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq).
-
Reaction Mixture : Add a mixture of concentrated hydrochloric acid (e.g., 6 M) and glacial acetic acid (1:1 v/v). The solvent volume should be sufficient to fully dissolve or suspend the starting material (e.g., 10 mL per gram of nitrile).
-
Heating : Heat the reaction mixture to reflux (typically 100-110 °C). Rationale : The elevated temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid and ammonium salt.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, 2-(4-chlorophenyl)-2,2-difluoroacetic acid.
Caption: Conceptual workflow for the synthesis of the title compound.
Expected Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on its structure.
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¹H NMR : The proton NMR spectrum would be relatively simple. It is expected to show a complex multiplet pattern in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the four protons on the 4-chlorophenyl ring. A broad singlet for the acidic proton of the carboxyl group would also be present, typically downfield (>10 ppm), though its position is solvent-dependent and it may exchange with D₂O.
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¹³C NMR : The carbon spectrum will show distinct signals for the carboxylic acid carbonyl (approx. 165-175 ppm), the quaternary carbon bearing the two fluorine atoms (which will show a triplet due to C-F coupling), and four signals for the aromatic carbons of the chlorophenyl ring.
-
¹⁹F NMR : This is a key technique. The two equivalent fluorine atoms would give rise to a single resonance. The chemical shift would be in the typical range for a -CF₂- group adjacent to a carbonyl and an aromatic ring.[10]
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ corresponding to its molecular weight (206.57). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties. It is classified as an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | |
| Hazard | H319 | Causes serious eye irritation. | |
| Hazard | H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Precautionary | P264 | Wash hands thoroughly after handling. | |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | |
| Precautionary | P280 | Wear protective gloves/protective clothing and eye/face protection. | |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Laboratory Handling Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its acidic and halogenated nature, it should be disposed of as hazardous chemical waste.
Conclusion
2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a valuable and specialized building block for medicinal chemistry and drug discovery. Its strategic value lies in the unique properties conferred by the geminal difluoro group, which can enhance metabolic stability and introduce favorable binding interactions. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.
References
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